

# Mass spectrometry fragmentation of 2-Bromo-2-methylpropan-1-amine hbr

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## Compound of Interest

Compound Name: 2-Bromo-2-methylpropan-1-amine  
hbr

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An In-Depth Technical Guide to the Theoretical Mass Spectrometry Fragmentation of 2-Bromo-2-methylpropan-1-amine

## Abstract

This technical guide provides a detailed theoretical framework for understanding the mass spectrometry fragmentation of 2-Bromo-2-methylpropan-1-amine. Due to the absence of published experimental mass spectra for this specific compound, this document outlines the predicted fragmentation pathways based on established principles of mass spectrometry for aliphatic amines and alkyl halides. This guide is intended for researchers, scientists, and drug development professionals who may encounter this or structurally similar molecules in their work. It covers a plausible experimental protocol for acquiring mass spectra, a detailed analysis of the expected fragmentation patterns with quantitative data presented in tabular format, and a visual representation of the fragmentation pathways using a Graphviz diagram.

## Introduction

2-Bromo-2-methylpropan-1-amine is a halogenated primary amine with the molecular formula  $C_4H_{10}BrN$ . Its structure, featuring a quaternary carbon bonded to a bromine atom and an adjacent aminomethyl group, suggests several competing fragmentation pathways under mass spectrometry conditions. Understanding these pathways is crucial for structural elucidation and identification. The key fragmentation mechanisms expected to influence its mass spectrum are alpha-cleavage, characteristic of amines, and the cleavage of the carbon-bromine bond, typical

for alkyl halides. The presence of bromine, with its two stable isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio), is expected to produce characteristic isotopic patterns for any bromine-containing fragments.

## Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol describes a general method for obtaining an electron ionization mass spectrum for a compound like 2-Bromo-2-methylpropan-1-amine.

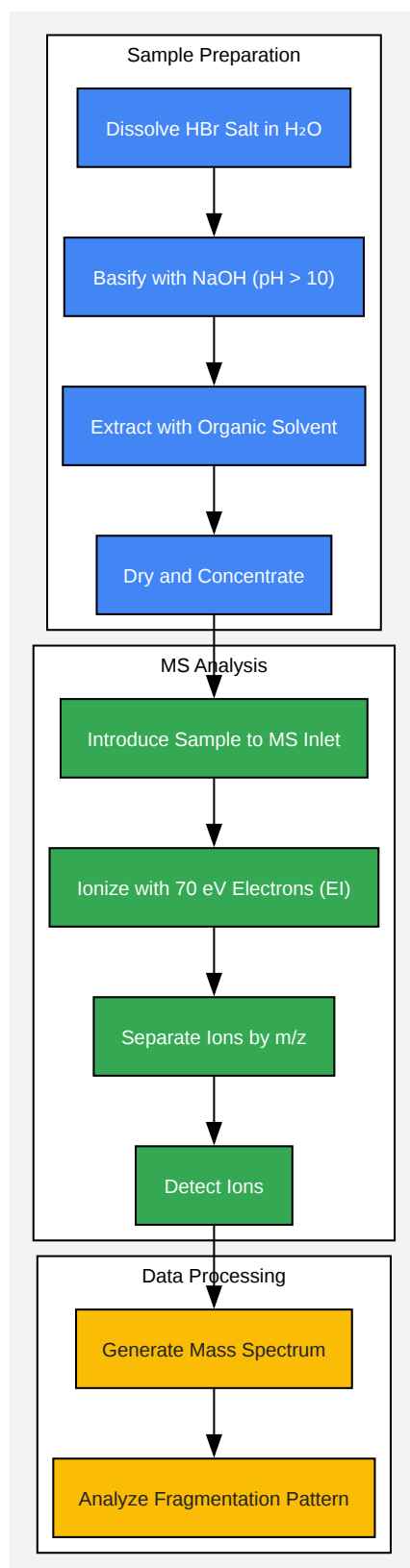
**2.1. Sample Preparation** The hydrobromide salt is non-volatile. For analysis by EI-MS, the free base is required. This can be achieved by dissolving the salt in a minimal amount of water, basifying with a suitable base (e.g., 2M NaOH) to a pH > 10, and extracting the free amine into a volatile organic solvent such as diethyl ether or dichloromethane. The organic extract is then dried over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated.

**2.2. Instrumentation** A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) instrument, is recommended.

- Inlet System: Direct insertion probe (DIP) or a Gas Chromatography (GC) inlet. If using a GC inlet, a suitable capillary column (e.g., DB-5) would be used.
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV (standard).
- Source Temperature: 150-250 °C.
- Mass Analyzer: Quadrupole, TOF, or Magnetic Sector.
- Detector: Electron multiplier.

### 2.3. Experimental Workflow

The following diagram illustrates the general workflow for acquiring the mass spectrum.



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*Figure 1: Experimental workflow for EI-MS analysis.*

## Theoretical Fragmentation Pathways

Upon electron ionization, 2-Bromo-2-methylpropan-1-amine (monoisotopic mass  $\approx 151.00$  Da for the  $^{79}\text{Br}$  isotope) will form a molecular ion,  $[\text{C}_4\text{H}_{10}\text{BrN}]^+\bullet$ . Due to the presence of both a nitrogen atom and a weak C-Br bond, this molecular ion is expected to be of low abundance or entirely absent.<sup>[1][2]</sup> The primary fragmentation routes are predicted to be:

- **Alpha-Cleavage:** This is a characteristic fragmentation for amines.<sup>[1][3][4]</sup> Cleavage of the C-C bond alpha to the nitrogen atom is expected to be a major pathway. This results in the loss of a bromo-dimethylmethyl radical, leading to the formation of a stable immonium ion at  $m/z$  30. This fragment is often the base peak in the spectra of primary amines.<sup>[5]</sup>
- **Loss of Bromine Radical:** The C-Br bond is relatively weak and prone to cleavage.<sup>[6]</sup> This would result in the loss of a bromine radical ( $\bullet\text{Br}$ ) to form a tertiary carbocation at  $m/z$  72.
- **Loss of Aminomethyl Radical:** Cleavage of the bond between the quaternary carbon and the aminomethyl group ( $-\text{CH}_2\text{NH}_2$ ) would result in the loss of a  $\bullet\text{CH}_2\text{NH}_2$  radical (mass 30) and the formation of a bromo-dimethyl-methyl cation. This fragment would appear as an isotopic pair at  $m/z$  121 and 123.

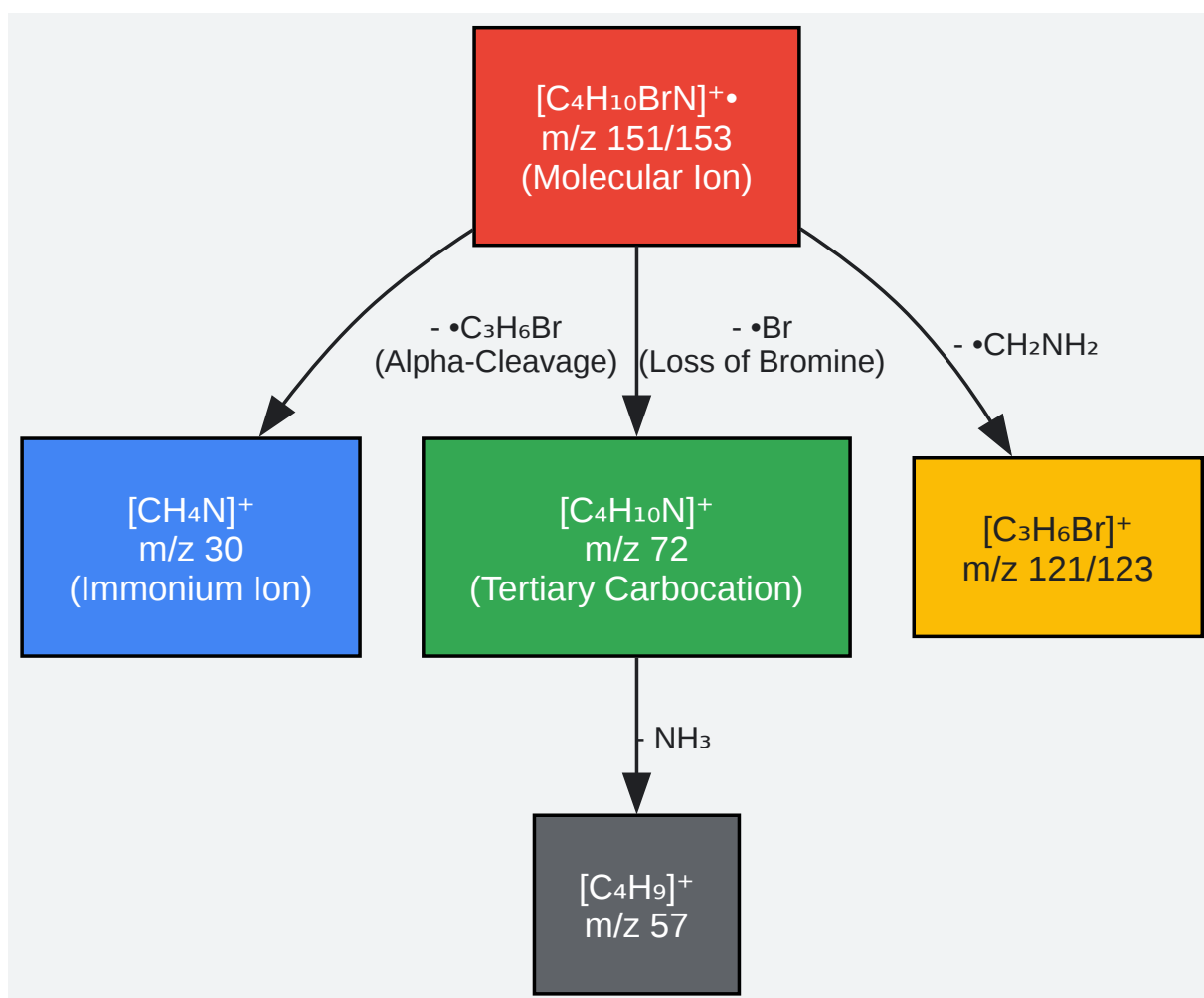
## Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragments for 2-Bromo-2-methylpropan-1-amine, their mass-to-charge ratios ( $m/z$ ), and the proposed fragmentation mechanism.

m/z (for <sup>79</sup> Br)	m/z (for <sup>81</sup> Br)	Proposed Ion Formula	Neutral Loss	Fragmentation Pathway	Predicted Abundance
151	153	[C <sub>4</sub> H <sub>10</sub> BrN] <sup>+•</sup>	-	Molecular Ion	Very Low / Absent
121	123	[C <sub>3</sub> H <sub>6</sub> Br] <sup>+</sup>	•CH <sub>2</sub> NH <sub>2</sub>	Loss of Aminomethyl Radical	Low
72	-	[C <sub>4</sub> H <sub>10</sub> N] <sup>+</sup>	•Br	Loss of Bromine Radical	Moderate to High
57	-	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	•Br, •NH <sub>3</sub>	Loss of Br, then NH <sub>3</sub>	Moderate
30	-	[CH <sub>4</sub> N] <sup>+</sup>	•C <sub>3</sub> H <sub>6</sub> Br	Alpha-Cleavage	High (Potential Base Peak)

## Visualization of Fragmentation Pathways

The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathways originating from the molecular ion of 2-Bromo-2-methylpropan-1-amine.



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Figure 2: Predicted fragmentation of 2-Bromo-2-methylpropan-1-amine.

## Conclusion

While experimental data for 2-Bromo-2-methylpropan-1-amine is not readily available, a robust theoretical fragmentation pattern can be predicted based on the fundamental principles of mass spectrometry. The key predicted fragments arise from two dominant pathways: alpha-cleavage leading to a highly stable immonium ion at  $m/z$  30, and the loss of a bromine radical to form a cation at  $m/z$  72. The presence of bromine isotopes will provide a clear signature for any fragments retaining the halogen atom. This guide provides a comprehensive theoretical basis for identifying this compound or similar structures in a research and development setting.

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